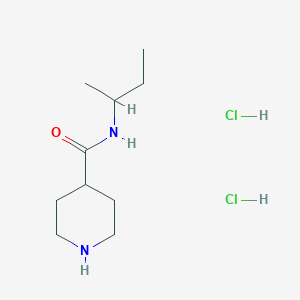

N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-butan-2-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;;/h8-9,11H,3-7H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDJYJROJVDULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with sec-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The sec-butyl group in the target compound is a branched aliphatic chain, offering moderate lipophilicity compared to aromatic (e.g., phenylethyl in CAS 1559059-74-3) or heterocyclic (e.g., cyclobutane in CAS 2613384-53-3) substituents. This impacts membrane permeability and metabolic stability .

- LogP: N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride has a LogP of 0.63, suggesting higher hydrophilicity than non-ionized analogs. The sec-butyl variant likely exhibits a higher LogP due to its aliphatic nature, favoring better tissue penetration .

- Molecular Weight : Smaller derivatives like N,4-dimethyl-4-piperidinecarboxamide HCl (MW 216.69) may have enhanced bioavailability compared to bulkier analogs like Otenabant HCl (MW 546.88) .

Functional and Pharmacological Differences

- Receptor Specificity: Otenabant HCl targets cannabinoid receptors due to its purine-chlorophenyl scaffold, whereas piperidinecarboxamides with simpler substituents (e.g., sec-butyl or phenylethyl) are often explored for neurological or antimicrobial targets .

- Salt Form: All compounds listed are hydrochloride salts, ensuring improved aqueous solubility. However, dihydrochloride salts (e.g., CAS 1559059-74-3) may offer higher solubility than monohydrochlorides .

- Synthetic Utility: Compounds like N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide diHCl serve as intermediates in drug discovery, while others (e.g., Otenabant HCl) are advanced candidates with defined therapeutic roles .

Research and Development Trends

- Therapeutic Potential: Cyclobutane-containing analogs (e.g., CAS 2613384-53-3) are gaining attention for their conformational rigidity, which may enhance target selectivity .

Biological Activity

N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : Approximately 257.20 g/mol

- Structure : It features a piperidine ring substituted with a sec-butyl group and a carboxamide functional group, enhancing its solubility and biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering metabolic pathways critical for various diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly dopamine receptors, influencing dopaminergic signaling pathways. This interaction suggests potential applications in neuropharmacology.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties through selective enzyme inhibition .

- Analgesic and Anti-inflammatory Effects : Investigations into its therapeutic effects have shown promise in reducing pain and inflammation, making it a candidate for further clinical trials.

- Impact on Cellular Signaling : The compound's ability to modulate cellular signaling pathways positions it as a potential therapeutic agent in various conditions, including neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Applications :

A study explored the effects of this compound on dopaminergic signaling in animal models. Results indicated significant modulation of dopamine receptor activity, suggesting potential applications in treating Parkinson's disease. -

Antitumor Research :

Another investigation assessed the compound's ability to inhibit tumor growth in vitro. The results demonstrated that at certain concentrations, the compound significantly reduced cell viability in cancer cell lines, indicating its potential as an antitumor agent .

Q & A

Q. What are the optimized synthetic routes and purification methods for N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Amide bond formation : Reacting 4-piperidinecarboxylic acid derivatives with sec-butylamine in the presence of coupling agents (e.g., EDCI or HOBt) under anhydrous conditions .

- Hydrochloride salt formation : Treating the freebase with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability .

Optimization Strategies : - Use catalysts (e.g., DMAP) to enhance reaction efficiency.

- Purify intermediates via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) .

- Final purification by recrystallization from hot acetone/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and sec-butyl group (δ 0.8–1.5 ppm). Integrate peaks to confirm stoichiometry .

- ¹³C NMR : Verify carbonyl carbon (δ ~170 ppm) and piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~275.2) and fragmentation patterns .

- Elemental Analysis : Validate chloride content (theoretical ~12.9%) to confirm dihydrochloride formation .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

Methodological Answer:

- Solubility : The dihydrochloride salt enhances aqueous solubility (~50 mg/mL in water at 25°C), making it suitable for in vitro assays. For organic solvents, use DMSO (≥10 mM stock solutions) .

- Stability :

Advanced Research Questions

Q. How can researchers identify and validate biological targets (e.g., enzymes, receptors) for this compound?

Methodological Answer:

- Target Screening :

- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibition of cyclin-dependent kinases (CDKs) or Janus kinases (JAKs) .

- Radioligand binding assays for G-protein-coupled receptors (GPCRs) linked to piperidine derivatives .

- Selectivity Validation :

- Compare IC₅₀ values against off-target receptors (e.g., serotonin or dopamine receptors) using competitive binding assays .

- Structural analogs (e.g., N-benzyl-piperidine derivatives) can serve as controls to assess specificity .

Q. How should researchers address contradictions in reported biological efficacy (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Experimental Variables :

- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) to minimize variability .

- Validate cell lines (e.g., HEK293 vs. HeLa) for target expression levels using Western blotting .

- Data Normalization :

- Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .

- Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .

Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetics and pharmacodynamics of this compound?

Methodological Answer:

- In Vitro Models :

- Hepatic Microsomes : Assess metabolic stability (CYP450 enzymes) using LC-MS/MS to quantify parent compound depletion .

- Caco-2 Monolayers : Measure permeability (Papp) to predict oral bioavailability .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and collect plasma for AUC calculations .

- Xenograft Tumors : Evaluate antitumor efficacy in CDK2-overexpressing murine models .

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1Q). Focus on hydrogen bonding with Glu81 and hydrophobic contacts with Leu83 .

- QSAR Models :

- Train models on piperidine derivatives to predict logP and solubility for lead optimization .

Q. What strategies are recommended for evaluating the compound’s toxicological profile in preclinical studies?

Methodological Answer:

- In Vitro Toxicity :

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .

- Cytotoxicity : MTT assays in primary hepatocytes to determine CC₅₀ values .

- In Vivo Safety :

- Acute Toxicity : OECD 423 guidelines (dose escalation in rats, monitoring for 14 days) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.